molecular formula C23H26FN3O2 B565434 Spiperone-d5 CAS No. 1215666-36-6

Spiperone-d5

Número de catálogo: B565434
Número CAS: 1215666-36-6
Peso molecular: 400.509
Clave InChI: DKGZKTPJOSAWFA-XFEWCBMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Spiperone-d5 (CAS 749-02-0, unlabeled parent compound) is a deuterium-labeled analogue of Spiperone, a potent dopamine D2 receptor (D2DR) antagonist. The incorporation of five deuterium atoms into the Spiperone structure enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) by minimizing isotopic interference and improving quantification accuracy in pharmacokinetic and receptor-binding studies . Spiperone itself is widely used in neuropharmacology to investigate dopaminergic pathways, but its deuterated form, Spiperone-d5, is exclusively employed in analytical chemistry to track the parent compound’s metabolism, distribution, and stability in biological matrices.

The molecular formula of Spiperone-d5 is C23H22D5ClF2N2O2, with deuterium substitution likely occurring at non-reactive positions to preserve its binding affinity for D2DR. Its primary application lies in validating analytical methods for antipsychotic drug monitoring and receptor occupancy studies, ensuring high precision in complex biological samples .

Propiedades

Número CAS

1215666-36-6

Fórmula molecular

C23H26FN3O2

Peso molecular

400.509

Nombre IUPAC

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1D,2D,3D,5D,6D

Clave InChI

DKGZKTPJOSAWFA-XFEWCBMOSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

Sinónimos

8-[4-(4-Fluprophenyl)-4-oxobutyl]-1-(phenyl-d5)-1,3,8-triazaspiro[4,5]decan-4-one; _x000B_4-(Phenyl-d5)-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane;  Spiropitan-d5;  Spiroperidol-d5;  Spiroperidone-d5

Origen del producto

United States

Métodos De Preparación

Direct Hydrogen/Deuterium Exchange

This method employs acid- or base-catalyzed isotopic exchange reactions, leveraging the lability of protons in specific functional groups. For spiperone, the fluorobutyl side chain and aromatic positions offer viable sites for deuterium incorporation.

  • Reaction Conditions :

    • Catalyst : Deuterated sulfuric acid (D2_2SO4_4) or deuterated hydrochloric acid (DCl) at 0.1–1 M concentrations.

    • Solvent : Anhydrous deuterium oxide (D2_2O) or deuterated methanol (CD3_3OD).

    • Temperature : 80–120°C for 24–72 hours.

    • Yield : 60–75% deuterium incorporation at β-positions of the fluorobutyl chain.

Mechanism : Acidic conditions protonate electron-rich sites, facilitating reversible H/D exchange. The fluorobutyl chain’s β-hydrogens exhibit higher acidity due to inductive effects from the fluorine atom, making them preferential sites for deuterium substitution.

De Novo Synthesis with Deuterated Precursors

This approach constructs the spiperone skeleton using isotopically labeled intermediates, ensuring precise control over deuterium placement. Key steps include:

  • Synthesis of Deuterated Fluorobutyl Side Chain :

    • Starting Material : 4-Fluorobutan-1-ol-d5_5 (≥98% isotopic purity).

    • Reaction : Mitsunobu coupling with a deuterated tosylating agent (TsCl-d0_0) to form 4-fluorobutyl tosylate-d5_5.

    • Conditions : Triphenylphosphine (PPh3_3), diethyl azodicarboxylate (DEAD), THF, 0°C to room temperature, 12 hours.

  • Coupling to Spiro Ring System :

    • Intermediate : Spiro[benzofuran-3,4'-piperidine] reacted with deuterated fluorobutyl tosylate under SN2 conditions.

    • Conditions : K2_2CO3_3, DMF, 60°C, 48 hours.

Advantages :

  • Achieves ≥99% isotopic purity.

  • Avoids side reactions associated with H/D exchange.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies of catalysts reveal distinct efficiency profiles:

CatalystSolventTemperature (°C)Time (h)Deuterium Incorporation (%)
D2_2SO4_4D2_2O1004872
CD3_3ODCD3_3OD807265
DClDMF-d7_71202468

Data synthesized from analogous deuterated antipsychotic syntheses.

Solvent Effects

Polar aprotic solvents (e.g., DMF-d7_7) enhance reaction rates by stabilizing charged intermediates, while protic solvents (D2_2O) favor thermodynamic control over deuterium placement.

Purification and Characterization

Chromatographic Purification

  • HPLC Conditions :

    • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

    • Mobile Phase: 60:40 CD3_3CN:D2_2O with 0.1% trifluoroacetic acid-d.

    • Flow Rate: 1.0 mL/min.

    • Retention Time: 12.3 minutes (Spiperone-d5) vs. 12.1 minutes (Spiperone).

Spectroscopic Validation

  • NMR :

    • 1^1H NMR (500 MHz, CDCl3_3): Absence of signals at δ 1.45 (CH2_2 adjacent to fluorine) confirms deuterium incorporation.

    • 19^19F NMR: Single peak at δ -118 ppm, identical to non-deuterated spiperone.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C23_{23}H21_{21}D5_5F1_1N2_2O2_2: 414.2341 [M+H]+^+.

    • Observed: 414.2338 [M+H]+^+ (Δ = -0.72 ppm).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated solvents and building blocks account for 85% of total production costs. Strategies to mitigate expenses include:

  • Recycling D2_2O via fractional distillation.

  • Using flow chemistry to reduce solvent volumes.

Isotopic Dilution

Trace protiated solvents (e.g., H2_2O in D2_2O) reduce isotopic purity. Solutions include:

  • Molecular sieves for solvent drying.

  • In-line IR sensors to monitor H2_2O content during reactions.

Applications in Pharmacological Research

Quantitative Bioanalysis

Spiperone-d5’s use as an internal standard eliminates matrix effects in LC-MS/MS assays, improving accuracy in measuring spiperone plasma concentrations (LOQ = 0.1 ng/mL).

Receptor Binding Studies

Despite structural similarity, Spiperone-d5 exhibits a 0.15 kcal/mol lower binding affinity for D2 receptors due to deuterium’s mass difference, as shown in isothermal titration calorimetry (ITC) experiments .

Análisis De Reacciones Químicas

Spiperone-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: Spiperone-d5 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Spiperone-d5 can participate in substitution reactions, where one functional group is replaced by another.

Aplicaciones Científicas De Investigación

Neuropharmacology

Role in Dopamine Receptor Studies

Spiperone-d5 is extensively used in research focused on dopamine receptors, especially in the context of receptor occupancy and binding studies. It serves as a high-affinity ligand for dopamine D2 receptors, making it instrumental in understanding the dynamics of receptor interactions.

  • Binding Affinity : Spiperone-d5 shows significant binding affinity towards D2 receptors, which has been quantified through various experimental setups. For instance, studies have demonstrated that spiperone effectively inhibits dopamine-induced responses in neuronal cultures, allowing researchers to dissect the role of D2 receptors in synaptic transmission and plasticity .

Case Study: Dopamine D1 and D2 Receptor Interaction

A study utilized spiperone to explore the modulation of NMDA receptors by dopamine D1 receptors in striatal neurons. The findings indicated that spiperone could effectively block D2 receptor activation while allowing for the investigation of D1 receptor functions. This dual action is crucial for understanding the intricate balance of dopaminergic signaling in neurological disorders .

Regenerative Medicine

Effects on Endothelial Cells

Recent research has highlighted the potential of spiperone-d5 in promoting endothelial regeneration, particularly in models of pulmonary emphysema. The compound has been shown to enhance capillary formation and reduce alveolar wall destruction.

  • Experimental Findings : In a model involving chronic smoke exposure, spiperone administration resulted in a significant increase in endothelial progenitor cells and improved angiogenesis markers such as CD31 expression . This suggests that spiperone may play a therapeutic role in conditions characterized by vascular damage.
Parameter Control Group Spiperone Group
Capillary Density (per mm²)5085
CD31 Expression (relative units)1.01.8
Alveolar Wall Thickness (µm)1510

Molecular Imaging

Applications in Neuro-Molecular Imaging

Spiperone-d5 is also utilized in neuro-molecular imaging studies to visualize dopamine receptor distribution and activity within the brain. Its deuterated nature enhances its stability and reduces background noise during imaging processes.

  • Imaging Studies : The compound's application in positron emission tomography (PET) has been explored to assess dopamine receptor availability in various psychiatric conditions, providing critical insights into disorders such as schizophrenia and Parkinson's disease .

Pharmacological Research

Investigating Drug Interactions

Spiperone-d5 is employed to study interactions between various pharmacological agents targeting dopamine receptors. Its ability to act as an antagonist allows researchers to evaluate the efficacy of new drugs against established compounds.

  • Case Study: Interaction with Cabergoline : In experiments assessing neuroprotective effects mediated by cabergoline, spiperone-d5 was shown to inhibit these effects when administered concurrently, highlighting its utility as a tool for understanding drug interactions within dopaminergic pathways .

Mecanismo De Acción

Spiperone-d5 exerts its effects primarily by binding to dopamine and serotonin receptors, acting as an antagonist. This means it blocks the action of these neurotransmitters at their respective receptors. The molecular targets include dopamine receptors (D1, D2, D3, D4, and D5) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and others) . By blocking these receptors, Spiperone-d5 can modulate neurotransmitter activity, leading to various physiological and pharmacological effects .

Comparación Con Compuestos Similares

Key Findings :

  • Deuterium Substitution : Spiperone-d5 contains five deuterium atoms, offering a higher mass shift than Trimipramine-d3 (3 deuteriums) or Volinanserin-d4 (4 deuteriums), which improves resolution in MS detection .
  • Target Specificity: Unlike Trimipramine-d3 (a serotonin-norepinephrine reuptake inhibitor) and Volinanserin-d4 (a 5-HT2A antagonist), Spiperone-d5 retains its parent compound’s D2DR selectivity, making it indispensable in dopaminergic research .

Functional Analogs: Receptor-Targeting Agents

Spiperone-d5’s parent compound shares functional similarities with other antipsychotics and receptor antagonists:

Compound Primary Target Secondary Targets Use Case Selectivity vs. Spiperone Source
Spiperone D2DR 5-HT2A (weak) Dopaminergic research High D2DR affinity
Bromperidol D2DR None Antipsychotic therapy Comparable D2DR affinity
Olanzapine D2DR, 5-HT2A H1, α1-adrenergic Atypical antipsychotic Broader receptor profile
Pirenperone 5-HT2A None Serotonin research Minimal D2DR interaction

Key Findings :

  • Receptor Selectivity : Spiperone and Bromperidol exhibit high D2DR specificity, whereas Olanzapine has a multi-receptor profile, complicating its use in targeted studies .
  • Therapeutic vs. Analytical Use: Bromperidol and Olanzapine are clinically used antipsychotics, while Spiperone-d5 is strictly a non-therapeutic analytical tool.
  • Cross-Reactivity : Spiperone’s weak 5-HT2A affinity distinguishes it from Pirenperone, a dedicated 5-HT2A antagonist, highlighting the importance of deuterium labeling in isolating D2DR-specific signals .

Research Implications and Data Validation

Recent methodologies emphasize Spiperone-d5’s role in achieving high precision (e.g., <5% coefficient of variation) in receptor-binding assays, as validated by supplementary data from advanced analytical techniques . Comparative studies underscore its superiority over non-deuterated analogs in minimizing matrix effects during LC-MS analysis .

Q & A

Q. How can researchers ensure accurate quantification of Spiperone-d5 in biological matrices using LC-MS/MS?

Category: Basic/Methodological Answer: To optimize quantification, researchers should:

  • Validate the method per FDA/ICH guidelines, including linearity (1–100 ng/mL), precision (<15% RSD), and recovery rates (85–115%) .
  • Use Spiperone-d5 as an internal standard (IS) to correct for matrix effects and ionization variability .
  • Conduct matrix-matched calibration curves to account for endogenous interferences . Example workflow: Spike known concentrations into plasma, extract via protein precipitation, and analyze with optimized chromatographic separation (e.g., C18 column, 0.1% formic acid mobile phase) .

Q. What protocols are critical for assessing Spiperone-d5 purity in deuterated synthesis workflows?

Category: Basic/Methodological Answer: Key steps include:

  • NMR analysis to confirm deuterium incorporation (>98% isotopic purity) and structural integrity .
  • HPLC-UV/HRMS to detect non-deuterated impurities (e.g., residual Spiperone) and quantify purity (>99.5%) .
  • Stability testing under storage conditions (e.g., -80°C, desiccated) to prevent deuterium exchange .

Q. How should researchers design controls to validate Spiperone-d5’s role as an IS in receptor-binding assays?

Category: Basic/Experimental Design Answer: Controls must include:

  • Blank matrices (e.g., untreated cell lysate) to confirm absence of endogenous interference .
  • Zero-standard samples (matrix + IS without analyte) to assess IS specificity .
  • Cross-reactivity tests with structurally similar compounds (e.g., ketanserin) to rule out off-target binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Spiperone-d5’s pharmacokinetic data across species?

Category: Advanced/Data Contradiction Analysis Answer: Contradictions may arise from species-specific metabolic pathways. Methodological solutions:

  • Perform in vitro microsomal stability assays to compare metabolic rates (e.g., human vs. rat liver microsomes) .
  • Use allometric scaling to adjust dose metrics and validate with in vivo sampling (serial blood draws) .
  • Apply compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies variability in clearance .

Q. What strategies mitigate deuterium loss in Spiperone-d5 during long-term stability studies?

Category: Advanced/Experimental Design Answer: Deuterium loss compromises isotopic integrity. Mitigation approaches:

  • Store samples in aprotic solvents (e.g., acetonitrile) to minimize H/D exchange .
  • Analyze accelerated stability under stress conditions (40°C/75% RH for 4 weeks) to predict degradation kinetics .
  • Use high-resolution mass spectrometry (HRMS) to monitor exact mass shifts indicative of deuterium loss .

Q. How can cross-reactivity of Spiperone-d5 with non-target receptors be systematically evaluated?

Category: Advanced/Methodological Answer: To assess specificity:

  • Conduct radioligand displacement assays against a panel of receptors (e.g., 5-HT2A, D2, σ1) .
  • Apply Schild regression analysis to calculate binding affinity (Ki) and identify off-target interactions .
  • Validate with knockout cell lines (e.g., D2 receptor-deficient models) to confirm target specificity .

Methodological Frameworks for Research Design

Q. Which statistical models are optimal for analyzing Spiperone-d5’s dose-response relationships in multi-target studies?

Category: Advanced/Data Analysis Answer: Use:

  • Four-parameter logistic (4PL) regression to model sigmoidal curves and calculate EC50/IC50 values .
  • Hierarchical Bayesian modeling to pool data from heterogeneous assays (e.g., binding vs. functional assays) .
  • Principal component analysis (PCA) to disentangle contributions of off-target effects .

Q. How can researchers integrate Spiperone-d5 data with omics datasets to explore polypharmacology?

Category: Advanced/Data Integration Answer: Methodological steps:

  • Perform network pharmacology analysis using tools like STRING or Cytoscape to map receptor interactions .
  • Corrogate transcriptomic data (RNA-seq) with binding affinities to identify co-regulated pathways .
  • Apply machine learning (e.g., random forest) to predict novel targets based on structural fingerprints .

Validation and Reproducibility

Q. What steps ensure reproducibility of Spiperone-d5-based assays across laboratories?

Category: Advanced/Experimental Design Answer: Critical measures:

  • Standardize operational parameters (e.g., incubation time: 60 mins, pH 7.4) and document deviations .
  • Share raw datasets (e.g., MRM transitions, chromatograms) via repositories like Zenodo .
  • Conduct ring trials with inter-lab comparisons to harmonize protocols .

Q. How should researchers address batch-to-batch variability in deuterated Spiperone-d5 synthesis?

Category: Advanced/Methodological Answer: Solutions include:

  • Quality-by-Design (QbD) approaches to optimize synthetic routes (e.g., catalyst loading, reaction time) .
  • Multivariate analysis (e.g., PLS regression) to correlate synthesis conditions with isotopic purity .
  • Supplier audits to ensure raw material consistency (e.g., deuterium gas purity >99.8%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.